N-Cyclopropyl L-Z-Phenylalaninamide

Description

Properties

Molecular Formula |

C20H22N2O3 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

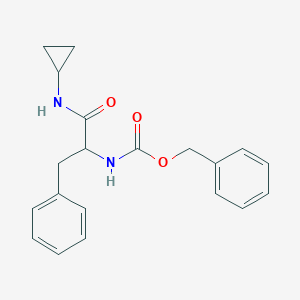

benzyl N-[1-(cyclopropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate |

InChI |

InChI=1S/C20H22N2O3/c23-19(21-17-11-12-17)18(13-15-7-3-1-4-8-15)22-20(24)25-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,21,23)(H,22,24) |

InChI Key |

UCVHXIIKDUTUNK-UHFFFAOYSA-N |

SMILES |

C1CC1NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

C1CC1NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

solubility |

11.5 [ug/mL] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl L-Z-Phenylalaninamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas, palladium catalyst.

Nucleophiles: Ammonia, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-Cyclopropyl L-Z-Phenylalaninamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antiviral activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl L-Z-Phenylalaninamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to non-structural proteins of the SARS-CoV-2 virus, inhibiting their function and thereby preventing viral replication . The molecular pathways involved include the inhibition of RNA-dependent RNA polymerase and helicase activities.

Comparison with Similar Compounds

Similar Compounds

Nalpha-[(benzyloxy)carbonyl]-N-[(1R)-4-hydroxy-1-methyl-2-oxobutyl]-L-phenylalaninamide: Another phenylalanine derivative with similar protective groups.

Nalpha-Benzyloxycarbonyl-L-2,3-diaminopropionic acid: Used in peptide synthesis and has similar protective groups.

Uniqueness

N-Cyclopropyl L-Z-Phenylalaninamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the design of molecules with specific biological activities.

Q & A

Basic: What are the standard synthetic routes for N-Cyclopropyl L-Z-Phenylalaninamide, and how are reaction conditions optimized?

The synthesis typically involves sequential protection-deprotection strategies. For cyclopropyl-containing analogs, the cyclopropane ring is introduced via [3+2] cycloadditions or palladium-catalyzed β-carbon elimination. Key steps include:

- Protection : Use of carbobenzyloxy (Cbz) groups to protect amines during coupling reactions .

- Solvent optimization : Dichloromethane (DCM) or dimethylformamide (DMF) ensures solubility and minimizes side reactions .

- Catalyst selection : Dirhodium(II) complexes or photoredox catalysts (e.g., DPAIPN) enhance reaction efficiency and selectivity .

- Temperature control : Reactions often proceed at −55°C to 25°C to stabilize intermediates and improve yields .

Basic: How is structural integrity confirmed during synthesis?

Spectroscopic techniques are critical:

- NMR : H and C NMR verify cyclopropane ring integration and stereochemistry. For example, cyclopropyl protons exhibit distinct splitting patterns (δ 1.2–2.5 ppm) .

- IR spectroscopy : Confirms amide bond formation (C=O stretch at ~1650 cm⁻¹) and absence of unreacted intermediates .

- HPLC-MS : Validates purity and molecular weight, especially for enantiomeric mixtures .

Advanced: What mechanistic insights explain divergent reactivity in N-cyclopropyl derivatives?

Contradictions arise between radical vs. polar pathways:

- Radical pathways : Photoredox catalysis generates nitrogen-centered radicals, enabling ring-opening and cycloadditions (e.g., with styrenes) .

- Polar mechanisms : Dirhodium(II) complexes lower N–H bond dissociation energy, facilitating non-radical cyclopropane activation .

- DFT studies : Calculations show β-carbon elimination in palladium-catalyzed reactions proceeds via 6-membered chelate intermediates (ΔG‡ ~22 kcal/mol) .

Advanced: How can computational methods optimize enantioselectivity in asymmetric syntheses?

- Dual catalysis : Chiral phosphoric acids paired with transition metals (e.g., Rh) achieve up to 97% ee in [3+2] cycloadditions by stabilizing transition states .

- Solvent effects : Ethereal solvents (e.g., Et₂O) enhance stereochemical control by reducing steric hindrance .

- Substrate engineering : Ortho-methyl groups on aryl amines improve diastereoselectivity (dr >10:1) .

Advanced: What biological relevance does the cyclopropyl moiety confer in medicinal chemistry?

- Metabolic stability : The cyclopropane ring resists oxidative degradation, enhancing drug half-life .

- Target engagement : Analogous to artemisinin derivatives, cyclopropyl-containing endoperoxides show antimalarial activity via heme-binding mechanisms .

- Structure-activity relationships (SAR) : Substituents on the phenylglycinamide backbone modulate receptor affinity (e.g., adenosine A₂A antagonists) .

Advanced: How are diastereoselectivity challenges addressed in cyclopropane-based reactions?

- Steric directing groups : Ortho-methyl and para-methoxy substituents on anilines increase diastereoselectivity (dr up to 15:1) .

- Chiral auxiliaries : Use of (R)-BINOL-derived catalysts enforces facial selectivity in cycloadditions .

- Temperature modulation : Lower temperatures (−78°C) favor kinetic control, reducing epimerization .

Advanced: How do researchers resolve contradictions in proposed reaction mechanisms?

- In situ spectroscopy : UV-Vis and NMR monitor intermediates (e.g., absence of N–I bonds rules out radical pathways in iodination reactions) .

- Isotopic labeling : C-labeled cyclopropanes track carbon migration during ring-opening .

- Control experiments : Radical traps (e.g., TEMPO) confirm/refute radical involvement .

Advanced: What role do solvents play in cyclopropane activation?

- Polar aprotic solvents (DMF, DCM) : Stabilize charged intermediates in SN2-like ring-opening .

- Ethereal solvents (THF, Et₂O) : Improve enantioselectivity by coordinating chiral catalysts .

- Solvent-free conditions : Microwave-assisted reactions reduce side-product formation in amide couplings .

Advanced: How is bioactivity assessed for cyclopropyl-containing analogs?

- Enzyme inhibition assays : IC₅₀ values determined via fluorogenic substrates (e.g., acetylcholinesterase inhibition) .

- Cellular uptake studies : Radiolabeled analogs (e.g., H) quantify membrane permeability .

- In vivo models : Murine malaria models evaluate antimalarial efficacy of endoperoxide derivatives .

Advanced: What strategies separate enantiomers in racemic N-cyclopropyl derivatives?

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) resolve DL mixtures with >99% purity .

- Kinetic resolution : Lipase-catalyzed acylations selectively modify one enantiomer .

- Crystallization-induced diastereomerism : Diastereomeric salt formation using tartaric acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.